molecular formula C14H9ClO3 B8475625 3-p-Chlorobenzoyl benzoic acid

3-p-Chlorobenzoyl benzoic acid

Cat. No. B8475625
M. Wt: 260.67 g/mol
InChI Key: KMZGBGOFIMXLCC-UHFFFAOYSA-N
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Patent
US04192890

Procedure details

46.5 g of 3-p-chlorobenzoyl benzonitrile were added to a mixture of 350 cc of water, 350 cc of glacial acetic acid and 350 cc of concentrated sulfuric acid and the resulting mixture was refluxed for 3 hours and 40 minutes. After cooling to 10° C., the mixture was slowly added to water and the precipitate formed was recovered by vacuum filtration, was washed and dried to obtain 48 g of 3-p-chlorobenzoyl benzoic acid melting at 228° C. A sample of the product after crystallization from acetone melted at 234° C.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:8]2[CH:9]=C([CH:13]=[CH:14][CH:15]=2)C#N)=[O:7])=[CH:4][CH:3]=1.[C:18]([OH:21])(=[O:20])[CH3:19].S(=O)(=O)(O)O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:9]=[C:19]([CH:13]=[CH:14][CH:15]=2)[C:18]([OH:21])=[O:20])=[O:7])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2C=C(C#N)C=CC2)C=C1
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 hours and 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was recovered by vacuum filtration
WASH
Type
WASH
Details
was washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C=2C=C(C(=O)O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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